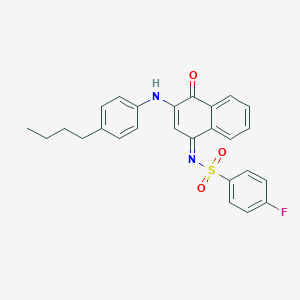
N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied in the field of cancer research. It is a multi-kinase inhibitor that targets various signaling pathways involved in tumor growth and progression.
Mécanisme D'action
N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide 43-9006 inhibits the activity of Raf kinases, which are involved in the MAPK/ERK signaling pathway. This pathway is frequently activated in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting Raf kinases, N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide 43-9006 disrupts this pathway, leading to cell cycle arrest and apoptosis. Additionally, N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide 43-9006 inhibits the activity of VEGFR-2 and PDGFR-β, which are involved in angiogenesis, thereby inhibiting the growth of blood vessels that supply nutrients to tumors.
Biochemical and Physiological Effects:
N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide 43-9006 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, which is essential for tumor growth and metastasis. In addition, N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide 43-9006 has been shown to modulate the immune system, leading to enhanced antitumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide 43-9006 is a potent inhibitor of various kinases involved in tumor growth and angiogenesis. It has been extensively studied in preclinical and clinical trials, and its efficacy has been demonstrated in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. However, N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide 43-9006 has some limitations for lab experiments, including its low solubility and stability in aqueous solutions.
Orientations Futures
There are several future directions for the study of N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide 43-9006. One area of research is the identification of biomarkers that can predict the response to N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide 43-9006 treatment. Another area of research is the development of combination therapies that can enhance the efficacy of N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide 43-9006 in the treatment of various types of cancer. Additionally, the development of new formulations of N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide 43-9006 that improve its solubility and stability in aqueous solutions could enhance its clinical utility. Finally, the study of the mechanism of action of N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide 43-9006 could lead to the identification of new targets for cancer therapy.
Méthodes De Synthèse
The synthesis method of N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide 43-9006 involves the condensation of 4-butylaniline with 4-fluorobenzene-1-sulfonyl chloride, followed by the addition of 3-formyl-4-hydroxy-naphthalene-2-carboxylic acid. The resulting product is then purified by column chromatography to obtain N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide 43-9006 in its pure form.
Applications De Recherche Scientifique
N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide 43-9006 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of various kinases, including Raf-1, B-Raf, VEGFR-2, PDGFR-β, and c-Kit, which are involved in tumor growth and angiogenesis. Clinical trials have demonstrated its efficacy in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.
Propriétés
Formule moléculaire |
C26H23FN2O3S |
|---|---|
Poids moléculaire |
462.5 g/mol |
Nom IUPAC |
(NZ)-N-[3-(4-butylanilino)-4-oxonaphthalen-1-ylidene]-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C26H23FN2O3S/c1-2-3-6-18-9-13-20(14-10-18)28-25-17-24(22-7-4-5-8-23(22)26(25)30)29-33(31,32)21-15-11-19(27)12-16-21/h4-5,7-17,28H,2-3,6H2,1H3/b29-24- |
Clé InChI |
CHLWBEYRRDCNHM-OLFWJLLRSA-N |
SMILES isomérique |
CCCCC1=CC=C(C=C1)NC2=C/C(=N/S(=O)(=O)C3=CC=C(C=C3)F)/C4=CC=CC=C4C2=O |
SMILES |
CCCCC1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4C2=O |
SMILES canonique |
CCCCC1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281260.png)

![2,4,5-trimethyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281262.png)
![Ethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281265.png)
![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B281266.png)
![Ethyl 7-chloro-2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281268.png)
![2,4,5-trimethyl-N-(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide](/img/structure/B281269.png)
![Butyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281270.png)
![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-4-isopropylbenzenesulfonamide](/img/structure/B281276.png)
![4-isopropyl-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B281277.png)
![Benzyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281278.png)
![Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281279.png)
![Benzyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281285.png)
![Benzyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281286.png)